Chiral Purity and Stereochemical Identity: Optical Rotation
Potassium D-tartrate monobasic possesses a specific, measurable optical rotation that distinguishes it from other isomers and ensures stereochemical purity. The BioUltra grade from Sigma-Aldrich is specified to have an optical rotation of [α]²⁰/D −31.5±0.5° (c = 10% in 1 M NaOH) . This value can be used for direct comparison with the L-isomer (Potassium L-tartrate monobasic), which would exhibit an equal and opposite rotation of approximately +31.5°, or with a racemic mixture, which would have a net rotation of 0°. This quantitative specification is critical for confirming the identity and chiral purity of the compound upon receipt.
| Evidence Dimension | Specific Optical Rotation ([α]²⁰/D) |
|---|---|
| Target Compound Data | -31.5° ± 0.5° |
| Comparator Or Baseline | Potassium L-tartrate monobasic: +31.5° (estimated from enantiomeric relationship); Racemic mixture: 0° |
| Quantified Difference | 63° difference between enantiomers; 31.5° difference from racemic mixture. |
| Conditions | c = 10% in 1 M NaOH at 20°C |
Why This Matters
This quantitative measure is essential for verifying the correct stereoisomer, which is paramount in chiral synthesis, pharmaceutical intermediate qualification, and any research involving stereospecific interactions.
